molecular formula C23H18O2 B8617981 (4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone CAS No. 63129-35-1

(4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone

Cat. No. B8617981
CAS RN: 63129-35-1
M. Wt: 326.4 g/mol
InChI Key: VFBVZFWBELVADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone is a useful research compound. Its molecular formula is C23H18O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63129-35-1

Product Name

(4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(3-phenyl-1H-inden-2-yl)methanone

InChI

InChI=1S/C23H18O2/c1-25-19-13-11-17(12-14-19)23(24)21-15-18-9-5-6-10-20(18)22(21)16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

VFBVZFWBELVADP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 13.25 g (50 mmol) of 1-oxo-2-(4-methoxybenzoyl)indane in a mixture of 300 mL of ether and 300 mL of benzene was prepared. To the slurry was added 35.66 g (197 mmol) of phenylmagnesium bromide. The resulting mixture was heated to reflux for sixteen hours and poured into a mixture of ice and sulfuric acid. The mixture was allowed to separate and the organic layer was removed. The organic extract was washed with a bicarbonate solution, dried over sodium sulfate, filtered, and concentrated to a red oil. A small amount of ether was added to the oil and a crystalline precipitate formed. The crystals were removed by filtration. The filtrate was concentrated to dryness and the product crystallized from methanol to yield 9.3 g of the title compound.
Name
1-oxo-2-(4-methoxybenzoyl)indane
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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